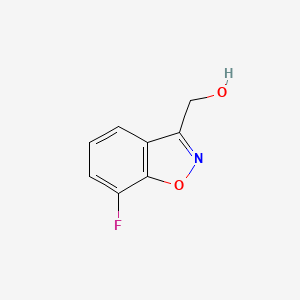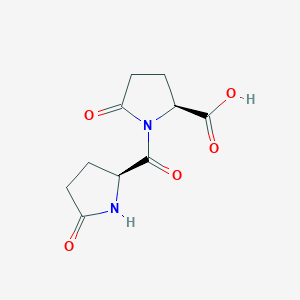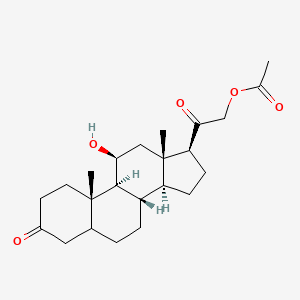
Palonosetron 8-Hydroxy 1-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palonosetron 8-Hydroxy 1-Carboxamide is a derivative of Palonosetron, a serotonin 5-HT3 receptor antagonist. This compound is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. It is known for its high efficacy and longer duration of action compared to other 5-HT3 antagonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palonosetron 8-Hydroxy 1-Carboxamide involves multiple steps, starting from the base compound Palonosetron. The process typically includes hydroxylation and carboxamidation reactions. Specific reagents and catalysts are used to achieve the desired functional groups at the correct positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Palonosetron 8-Hydroxy 1-Carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Palonosetron 8-Hydroxy 1-Carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its interactions with serotonin receptors and its effects on cellular signaling pathways.
Medicine: Primarily used in the development of antiemetic drugs for chemotherapy patients.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
Palonosetron 8-Hydroxy 1-Carboxamide exerts its effects by selectively binding to serotonin 5-HT3 receptors. This binding inhibits the action of serotonin, a neurotransmitter involved in the emetic response. The compound’s high affinity for these receptors and its long half-life contribute to its prolonged antiemetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Granisetron
- Ondansetron
- Dolasetron
Uniqueness
Compared to other 5-HT3 antagonists, Palonosetron 8-Hydroxy 1-Carboxamide has a longer duration of action and higher receptor binding affinity. This makes it more effective in preventing delayed chemotherapy-induced nausea and vomiting .
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c21-16-6-2-4-13-3-1-5-14(17(13)16)18(22)19-15-11-20-9-7-12(15)8-10-20/h1,3,5,12,15-16,21H,2,4,6-11H2,(H,19,22)/t15-,16?/m1/s1 |
Clé InChI |
JFJFGAXBBDZTEE-AAFJCEBUSA-N |
SMILES isomérique |
C1CC(C2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4)O |
SMILES canonique |
C1CC(C2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


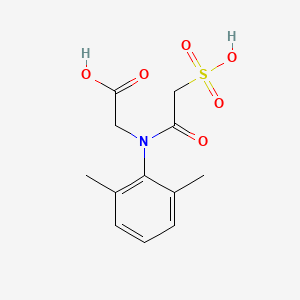
![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
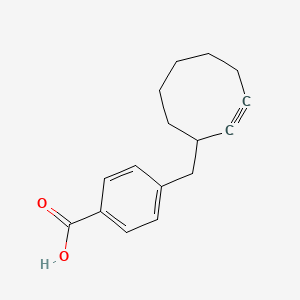
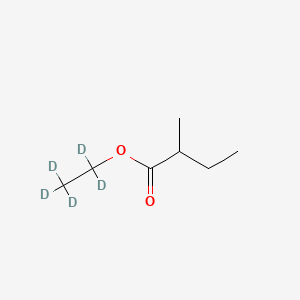
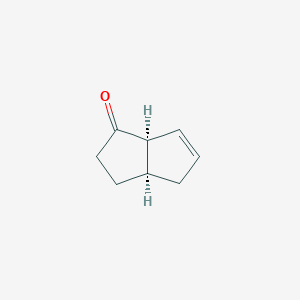

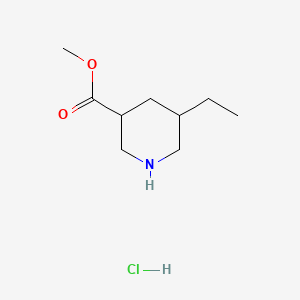
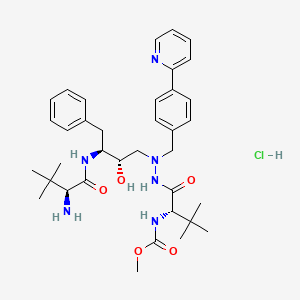

![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
